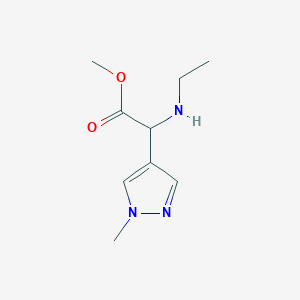
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethylamino group and a methyl ester group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(amino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Ethyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
Uniqueness
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate, with the CAS number 1218520-37-6, is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research findings related to its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H15N3O2
- Molecular Weight : 197.23 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in cancer therapy. Some potential mechanisms include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, such as V600EBRAF and Aurora A kinase .
- Induction of Apoptosis : Certain derivatives can activate apoptotic pathways, leading to programmed cell death in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties, which may contribute to their therapeutic efficacy in various diseases .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds. Here are some notable findings:
Anticancer Activity
A study on structurally related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).
- Results : The compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Enzyme Inhibition
Research has also highlighted the ability of these compounds to inhibit specific enzymes:
- VEGFR-2 Inhibition : Some derivatives were identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-4-10-8(9(13)14-3)7-5-11-12(2)6-7/h5-6,8,10H,4H2,1-3H3 |
InChI Key |
CUCMOZXSBKZJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CN(N=C1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















